4,4'-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one)
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Overview
Description
4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) is an organic compound characterized by its unique structure, which includes two bromobutanone groups attached to a dimethoxyphenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions using automated reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromobutanone groups to alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed .
Scientific Research Applications
4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) exerts its effects involves interactions with various molecular targets. The bromobutanone groups can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological activity. The dimethoxyphenylene core may also interact with aromatic systems in biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((2,5-Dimethoxy-1,4-phenylene)bis(ethyne-2,1-diyl))dibenzaldehyde
- 4,4’-Methylenebis(2,6-di-tert-butylphenol)
- 4,4’-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(oxy)-bis(2,3-dimethoxybenzene)
Uniqueness
Compared to similar compounds, 4,4’-(4,6-Dimethoxy-1,3-phenylene)bis(1-bromobutan-2-one) is unique due to its specific combination of bromobutanone groups and a dimethoxyphenylene core.
Properties
CAS No. |
89871-33-0 |
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Molecular Formula |
C16H20Br2O4 |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
1-bromo-4-[5-(4-bromo-3-oxobutyl)-2,4-dimethoxyphenyl]butan-2-one |
InChI |
InChI=1S/C16H20Br2O4/c1-21-15-8-16(22-2)12(4-6-14(20)10-18)7-11(15)3-5-13(19)9-17/h7-8H,3-6,9-10H2,1-2H3 |
InChI Key |
YFMMCVYLRRZNBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCC(=O)CBr)CCC(=O)CBr)OC |
Origin of Product |
United States |
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